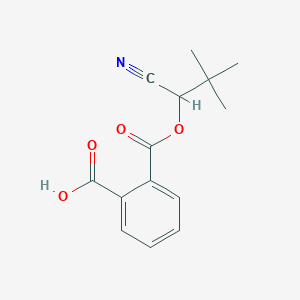![molecular formula C17H11F2NO2 B12540754 Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl- CAS No. 143222-20-2](/img/structure/B12540754.png)
Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is a complex organic compound characterized by its spiro structure, which involves a fluorene moiety connected to a pyrrolidine ring This compound is notable for its unique three-dimensional architecture, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to introduce the fluorene moiety. This reaction is performed under conditions that include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry
In the industrial sector, Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties contribute to the performance of these devices .
Mechanism of Action
The mechanism of action of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics and optoelectronic devices.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: Investigated for its pharmacological properties and potential therapeutic applications.
Uniqueness
Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
143222-20-2 |
|---|---|
Molecular Formula |
C17H11F2NO2 |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
2,7-difluoro-4-methylspiro[fluorene-9,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C17H11F2NO2/c1-8-4-10(19)6-13-15(8)11-3-2-9(18)5-12(11)17(13)7-14(21)20-16(17)22/h2-6H,7H2,1H3,(H,20,21,22) |
InChI Key |
YCWBMJWNEPSBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C24CC(=O)NC4=O)C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


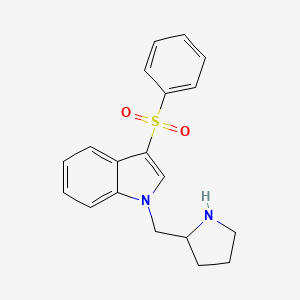

![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
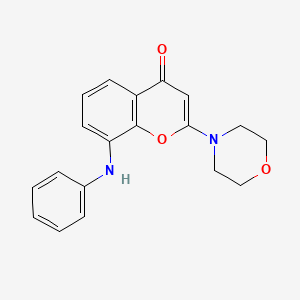
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
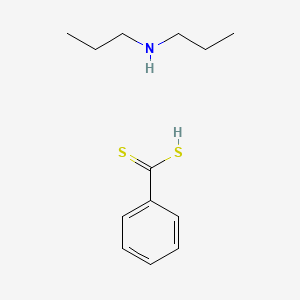
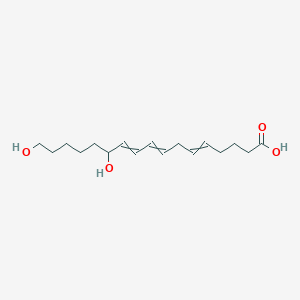
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)

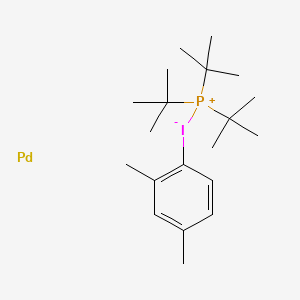
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

